

"5-Chloro-2-hydroxy-3-nitrophenyl benzoate CAS number and molecular structure"

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Compound of Interest

Compound Name:	5-Chloro-2-hydroxy-3-nitrophenyl benzoate
CAS No.:	194294-25-2
Cat. No.:	B3034596

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Technical Guide: 5-Chloro-2-hydroxy-3-nitrophenyl benzoate

Introduction

This technical guide provides a comprehensive overview of **5-Chloro-2-hydroxy-3-nitrophenyl benzoate**, a substituted aromatic ester. As of the latest database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating it is not a commonly cataloged or commercially available chemical. However, its structure can be unequivocally determined from its IUPAC name. This molecule is an ester formed between benzoic acid and the phenol derivative, 5-chloro-2-hydroxy-3-nitrophenol.

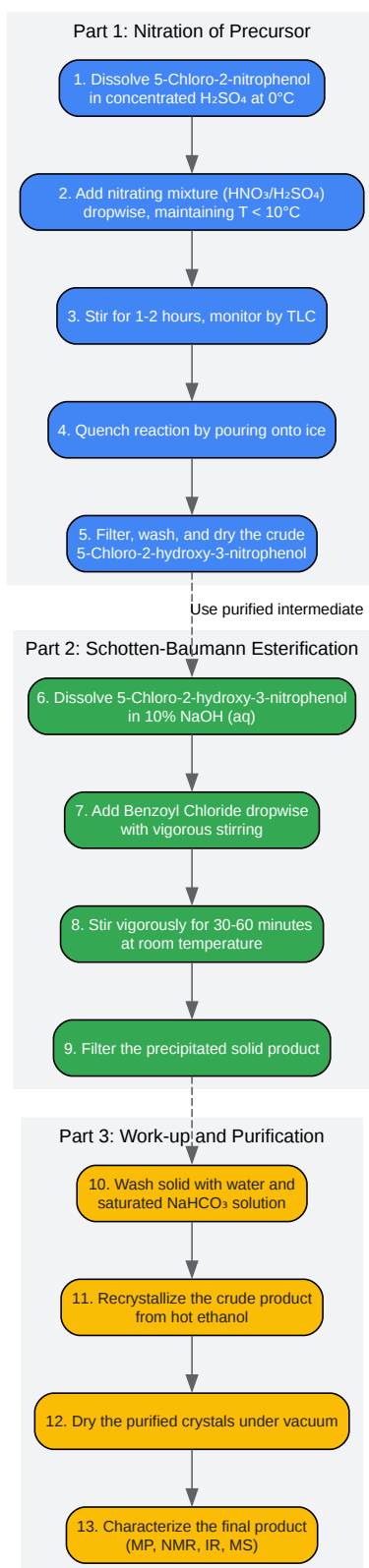
The presence of multiple functional groups—an ester, a hydroxyl group, a nitro group, and a halogen on the phenyl rings—suggests a rich chemical reactivity and potential for diverse applications. The chloro and nitro substituents, in particular, are well-known pharmacophores in medicinal chemistry, often modulating a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.^{[1][2]} This guide will detail the compound's molecular structure, a

robust protocol for its synthesis, expected analytical characteristics, and its potential utility for researchers in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The molecular structure of **5-Chloro-2-hydroxy-3-nitrophenyl benzoate** is defined by a benzoate group ester-linked to the 1-position of a 5-chloro-2-hydroxy-3-nitrophenyl ring. The core structure combines the characteristics of a stable benzoate ester with a highly substituted, electron-deficient phenolic moiety.

Deduced Molecular Structure:



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Caption: Proposed workflow for the synthesis of **5-Chloro-2-hydroxy-3-nitrophenyl benzoate**.

Step-by-Step Protocol

Part 1: Synthesis of 5-Chloro-2-hydroxy-3-nitrophenol

Causality: Direct synthesis of the target phenol is required as it is not readily available. The procedure involves the nitration of 5-chloro-2-nitrophenol. The existing nitro and chloro groups are meta-directing, while the hydroxyl group is ortho-, para-directing. Nitration is expected to occur at the position ortho to the hydroxyl group.

- **Preparation:** In a flask cooled to 0°C in an ice bath, dissolve one equivalent of 5-chloro-2-nitrophenol in a minimal amount of concentrated sulfuric acid.
- **Nitration:** Prepare a nitrating mixture by carefully adding one equivalent of concentrated nitric acid to one equivalent of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 10°C. [3]3. **Reaction:** Stir the mixture at low temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
- **Isolation:** The solid product, 5-chloro-2-hydroxy-3-nitrophenol, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Part 2: Esterification

Causality: This step forms the ester linkage. The use of aqueous NaOH deprotonates the phenolic hydroxyl group, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. [4]Vigorous shaking or stirring is essential to maximize the interfacial area between the aqueous and organic phases. [5]

- **Dissolution:** In an Erlenmeyer flask, dissolve one equivalent of the synthesized 5-chloro-2-hydroxy-3-nitrophenol in approximately 10-15 mL of 10% aqueous sodium hydroxide solution per gram of phenol. [4]2. **Acylation:** To this solution, add 1.1 equivalents of benzoyl chloride dropwise over 5-10 minutes while stirring vigorously. Stopper the flask and continue to stir or shake vigorously for 30-60 minutes. The smell of benzoyl chloride should dissipate upon

completion. [5][6]3. Precipitation: The product, being insoluble in the aqueous medium, will precipitate as a solid.

Part 3: Purification

Causality: The work-up removes unreacted starting materials and byproducts. The sodium bicarbonate wash neutralizes any remaining HCl or unreacted benzoyl chloride.

Recrystallization from a suitable solvent like ethanol removes impurities, yielding the pure crystalline product.

- **Filtration and Washing:** Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and a small amount of cold saturated sodium bicarbonate solution to remove any traces of benzoic acid.
- **Recrystallization:** Transfer the crude solid to a clean flask and recrystallize from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Final Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized **5-Chloro-2-hydroxy-3-nitrophenyl benzoate**, a combination of spectroscopic and physical methods should be employed.

Technique	Expected Results
Melting Point	A sharp melting point is indicative of high purity. For comparison, 4-nitrophenyl benzoate melts at 142-144°C. [7]The substitution pattern will alter this value.
^1H NMR	The spectrum should show distinct aromatic multiplets for the two different phenyl rings. The protons on the dinitrophenyl ring will be downfield due to the electron-withdrawing effects of the nitro and chloro groups. A singlet for the hydroxyl proton may be observed, though its position can be variable and it may exchange with D_2O .
^{13}C NMR	The spectrum will show 13 distinct carbon signals (unless there is accidental overlap). The carbonyl carbon of the ester will appear significantly downfield (~160-170 ppm). The carbons attached to the nitro, chloro, and oxygen atoms will also have characteristic chemical shifts.
IR Spectroscopy	Key stretching frequencies are expected for: the ester C=O group (~1740-1760 cm^{-1}), C-O ester linkage (~1200-1300 cm^{-1}), asymmetric and symmetric N-O stretching of the nitro group (~1520 cm^{-1} and ~1340 cm^{-1} , respectively), and a broad O-H stretch for the hydroxyl group (~3200-3500 cm^{-1}). [8]
Mass Spectrometry	The mass spectrum should show a molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight (293.66 g/mol). The isotopic pattern for one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) should be clearly visible for the molecular ion and any chlorine-containing fragments.

Potential Applications and Research Interest

While no specific applications have been documented for **5-Chloro-2-hydroxy-3-nitrophenyl benzoate**, its structural motifs are of significant interest in pharmaceutical and materials science research.

Drug Discovery and Medicinal Chemistry

- **Bioactive Scaffolds:** Nitroaromatic compounds are versatile building blocks in medicinal chemistry and are present in numerous anti-infective and anticancer agents. [9][10]The nitro group can be crucial for biological activity or can serve as a handle for further chemical modification, such as reduction to an amine. [9]* **Hypoxia-Activated Prodrugs:** The nitro group is a key functional group in hypoxia-activated prodrugs (HAPs). [11]In the low-oxygen environment of solid tumors, nitro groups can be selectively reduced to cytotoxic species, offering a targeted approach to cancer therapy. [11]* **Enzyme Inhibition:** The substituted phenyl benzoate structure could serve as a scaffold for developing enzyme inhibitors. The specific substitution pattern provides a framework for creating molecules that can fit into the active sites of various enzymes.
- **Antimicrobial Agents:** Chloro-substituted aromatic rings are a common feature in many approved antibacterial and antifungal drugs. [1][2]The combination of chloro and nitro functionalities could lead to compounds with potent antimicrobial activity.

Materials Science

- **Dyes and Pigments:** Nitroaromatic compounds are often colored and can be used as or modified into dyes and pigments.
- **Polymer Intermediates:** The functional groups on this molecule allow it to be used as a monomer or an intermediate in the synthesis of specialized polymers with tailored thermal or optical properties.

Safety and Handling

As a novel compound, a full toxicological profile for **5-Chloro-2-hydroxy-3-nitrophenyl benzoate** is not available. Therefore, it must be handled with care, assuming it is hazardous. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
- Precursors: Benzoyl chloride is a lachrymator and corrosive. Nitrating agents are highly corrosive and strong oxidizers. Handle these reagents with extreme caution.
- Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-2-hydroxy-3-nitrophenyl benzoate is a readily accessible compound through a straightforward, two-step synthetic sequence involving nitration and Schotten-Baumann esterification. While not currently cataloged, its combination of a stable ester linkage with a halogenated, nitrated, and hydroxylated aromatic ring makes it a molecule of considerable interest. Its structure suggests potential applications as a versatile intermediate in the development of novel pharmaceuticals, particularly as a scaffold for enzyme inhibitors, antimicrobial agents, or hypoxia-activated prodrugs. The detailed synthetic and analytical guide provided here serves as a foundational resource for researchers wishing to synthesize and explore the properties and applications of this and related compounds.

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